molecular formula C19H21NO3S B2690649 (E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2210242-52-5

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No. B2690649
CAS RN: 2210242-52-5
M. Wt: 343.44
InChI Key: HBERYZVQGQKHPG-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been developed in recent years and has gained attention due to its potential for use in various research fields.

Scientific Research Applications

Antimicrobial Applications

  • Antimicrobial Potency : Compounds synthesized from related starting materials have shown potent antimicrobial activity against different gram-positive and gram-negative bacteria, highlighting their potential as antimicrobial agents. Such compounds have been found to act as selective inhibitors of bacterial fatty acid synthase type II, a crucial enzyme for bacterial lipid synthesis (Sarhan et al., 2021).

Material Science Applications

  • Electrochromic Properties : Research on copolymers incorporating thiophene derivatives has demonstrated significant enhancements in electrochromic properties, such as color variety and switching speed, which could be leveraged in developing advanced electrochromic devices (Türkarslan et al., 2007).

Cancer Research

  • Anticancer Activity : Some synthesized compounds containing dimethoxyphenyl and thiophene units have shown moderate antitumor potential against certain cancer cell lines, suggesting a path for the development of new anticancer agents (Rostom et al., 2011).

Polymer Science

  • Conducting Polymers : The synthesis and application of polymers derived from thiophene and pyrrole derivatives have been explored, offering insights into the creation of conducting polymers with low oxidation potential and stable electrical conducting forms, which have applications in electronic devices and materials science (Sotzing et al., 1996).

Antioxidant and Anti-inflammatory Applications

  • Biological Activities : Certain derivatives synthesized from thiophene and pyridine have exhibited potent anti-inflammatory and antioxidant activities, indicating their potential therapeutic applications in managing inflammation and oxidative stress-related conditions (Shehab et al., 2018).

properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-thiophen-3-ylpyrrolidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c1-22-17-5-3-14(11-18(17)23-2)4-6-19(21)20-9-7-15(12-20)16-8-10-24-13-16/h3-6,8,10-11,13,15H,7,9,12H2,1-2H3/b6-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBERYZVQGQKHPG-GQCTYLIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)N2CCC(C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)N2CCC(C2)C3=CSC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(3,4-dimethoxyphenyl)-1-(3-(thiophen-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

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